molecular formula C10H7F3N2O3 B180628 2-[5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl]acetonitrile CAS No. 178896-77-0

2-[5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl]acetonitrile

Cat. No. B180628
Key on ui cas rn: 178896-77-0
M. Wt: 260.17 g/mol
InChI Key: IANAREFPKLOIAF-UHFFFAOYSA-N
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Patent
US06369060B1

Procedure details

A mixture of 1-methoxy-4-nitro-2-trifluoromethylbenzene (93 g, 0.421 mol) and 4-chlorophenoxyacetonitrile (77.55 g, 0.463 mol) in dry DMF (500 ml) was added dropwise over 0.75 h to a stirred solution of KOtBu (103.85 g, 0.927 mol) in dry DMF (400 ml) at −10° C. After complete addition the resulting purple solution was maintained at −10° C. for 1 h then poured into a mixture of ice/water (1.5 l) and 5 M aqueous HCl (1.5 l). The resulting mixture was extracted with dichloromethane (3×1 l). The combined extracts were washed with water (3 l), dried (Na2SO4) and evaporated under reduced pressure. The residue was chromatographed on silica using 10-40% ethyl acetate/petroleum ether as eluant to give the crude product which was recrystallised from ethyl acetate/petroleum ether to afford the title compound (85.13 g, 78%) as a white solid. Mp 103-104° C.
Quantity
93 g
Type
reactant
Reaction Step One
Quantity
77.55 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
103.85 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
1.5 L
Type
reactant
Reaction Step Three
Name
Quantity
1.5 L
Type
reactant
Reaction Step Three
Yield
78%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([N+:9]([O-:11])=[O:10])=[CH:5][C:4]=1[C:12]([F:15])([F:14])[F:13].ClC1C=CC(O[CH2:22][C:23]#[N:24])=CC=1.CC([O-])(C)C.[K+].Cl>CN(C=O)C>[CH3:1][O:2][C:3]1[C:4]([C:12]([F:13])([F:14])[F:15])=[CH:5][C:6]([N+:9]([O-:11])=[O:10])=[C:7]([CH2:22][C:23]#[N:24])[CH:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
93 g
Type
reactant
Smiles
COC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F
Name
Quantity
77.55 g
Type
reactant
Smiles
ClC1=CC=C(OCC#N)C=C1
Name
Quantity
500 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
103.85 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
400 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
ice water
Quantity
1.5 L
Type
reactant
Smiles
Name
Quantity
1.5 L
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After complete addition the resulting purple solution
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with dichloromethane (3×1 l)
WASH
Type
WASH
Details
The combined extracts were washed with water (3 l)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica using 10-40% ethyl acetate/petroleum ether as eluant
CUSTOM
Type
CUSTOM
Details
to give the crude product which
CUSTOM
Type
CUSTOM
Details
was recrystallised from ethyl acetate/petroleum ether

Outcomes

Product
Name
Type
product
Smiles
COC=1C(=CC(=C(C1)CC#N)[N+](=O)[O-])C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 85.13 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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